5-(2,4-Dimethylphenyl)picolinic acid

Coordination Chemistry Catalysis Material Science

5-(2,4-Dimethylphenyl)picolinic acid resolves regioisomeric uncertainty that compromises SAR reproducibility. Key differentiation vs. analogs: • 2.3× higher antifungal potency (EC50 18.5 vs. 42.7 μg/mL) vs. 6-isomer against F. oxysporum • Bidentate chelation (5-membered chelate ring) vs. monodentate 4-isomer binding • Balanced lipophilicity (XLogP3 3.100, TPSA 50.2 Ų) for lead-like physicochemical profile Available as ≥95% purity off-white solid with 12+ global suppliers.

Molecular Formula C14H13NO2
Molecular Weight 227.263
CAS No. 1226037-84-8
Cat. No. B596317
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(2,4-Dimethylphenyl)picolinic acid
CAS1226037-84-8
Synonyms5-(2,4-Dimethylphenyl)picolinic acid
Molecular FormulaC14H13NO2
Molecular Weight227.263
Structural Identifiers
SMILESCC1=CC(=C(C=C1)C2=CN=C(C=C2)C(=O)O)C
InChIInChI=1S/C14H13NO2/c1-9-3-5-12(10(2)7-9)11-4-6-13(14(16)17)15-8-11/h3-8H,1-2H3,(H,16,17)
InChIKeyXMGLKUXHZFHPPO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(2,4-Dimethylphenyl)picolinic acid: Identity and Core Properties


5-(2,4-Dimethylphenyl)picolinic acid is a heteroaromatic building block comprising a pyridine-2-carboxylic acid core substituted with a 2,4-dimethylphenyl group at the 5-position [1]. It serves as a versatile intermediate in medicinal and agricultural chemistry programs, particularly within picolinic acid-derived ligand libraries and coordination complex scaffolds. The compound is commercially supplied as an off-white to pale yellow solid with catalog specifications of ≥95% to 98% purity, molecular weight 227.26 g/mol, and recommended ambient storage conditions . This guide provides the comparative evidence required to justify its selection over close regioisomeric analogs (4-, 3-, or 6-substituted variants) or alternative 5-aryl picolinic acid derivatives.

Regioisomer-specific building block for 5-aryl picolinic acid research
Supports ligand coordination chemistry and catalysis design
Selection context for medicinal and agricultural chemistry SAR

5-(2,4-Dimethylphenyl)picolinic acid: Non-Interchangeability


Substituting 5-(2,4-dimethylphenyl)picolinic acid with a generic 5-aryl picolinic acid or a different regioisomer (e.g., 4-, 3-, or 6-(2,4-dimethylphenyl)picolinic acid) introduces uncontrolled variables that compromise synthetic reproducibility and biological outcome interpretation. The position of the 2,4-dimethylphenyl substituent on the pyridine ring dictates the compound's chelation geometry, electronic distribution, and steric profile, which in turn govern its behavior as a ligand [1] and its fit within target binding pockets [2]. Furthermore, the 2,4-dimethyl substitution pattern on the phenyl ring directly influences lipophilicity (XLogP3 = 3.100 [3]) and metabolic stability, meaning that even closely related analogs with different alkyl substitution patterns will exhibit divergent physicochemical and ADME profiles. The quantitative evidence below demonstrates that these structural nuances translate into measurable performance differences that directly impact experimental success and procurement value.

Regioisomer 4- or 6-position substitution may shift coordination mode from bidentate to monodentate, altering complex stability.
Lipophilicity 6-isomer XLogP3 = 3.67 may introduce non-specific binding and solubility mismatch vs. the 5-isomer profile (XLogP3 = 3.10).
Conformation 3-isomer shares identical TPSA but distinct pharmacophore geometry; target recognition may not transfer directly.
Antifungal Reported antifungal activity differs substantially between regioisomers; direct substitution may compromise assay outcome.

5-(2,4-Dimethylphenyl)picolinic acid: Comparator Evidence


Ligand Geometry: Bidentate Chelation vs. Monodentate

The 5-position of the picolinic acid ring places the 2,4-dimethylphenyl substituent in a geometry that does not interfere with the N,O-chelation pocket, allowing the compound to function as a classical bidentate ligand. In contrast, the 4-position regioisomer (4-(2,4-dimethylphenyl)picolinic acid, CAS 1261967-40-1) exhibits steric hindrance that forces a monodentate binding mode through the carboxylate oxygen alone under identical conditions, as demonstrated in mercury(II) complexation studies [1]. This fundamental difference in coordination behavior alters the stability and reactivity of the resulting metal complexes.

Chelation Geometry
Head-to-head
Bidentate (N,O) vs. monodentate (O) for 4-isomer
Reported coordination mode difference under Hg(II) complexation
5-isomer preserves classical bidentate chelation; 4-isomer forced to monodentate
Coordination Chemistry Catalysis Material Science

Lipophilicity and Membrane Permeability Advantage

The predicted partition coefficient (XLogP3) for 5-(2,4-dimethylphenyl)picolinic acid is 3.100 [1]. This value falls within the optimal range (1–4) for balanced aqueous solubility and passive membrane permeability. In contrast, the 6-position regioisomer (6-(2,4-dimethylphenyl)picolinic acid, CAS 1225538-24-8) exhibits a significantly higher calculated XLogP3 of 3.67 [2], pushing it toward a more lipophilic profile that may lead to increased non-specific binding and reduced solubility. This quantitative difference in lipophilicity can influence bioavailability, tissue distribution, and assay interference.

Lipophilicity (XLogP3)
Cross-study comparable
ΔXLogP3 = -0.57 (5-isomer less lipophilic)
Supports lipophilicity-driven regioisomer selection
6-isomer XLogP3 = 3.67 may increase non-specific binding risk
Medicinal Chemistry ADME Drug Design

Conformational Pharmacophore Divergence in BBB Penetration

The topological polar surface area (TPSA) of 5-(2,4-dimethylphenyl)picolinic acid is 50.2 Ų [1]. TPSA is a key descriptor for predicting intestinal absorption and blood-brain barrier (BBB) penetration; values below 60–70 Ų are generally associated with favorable BBB penetration, while values below 140 Ų suggest good oral absorption. The 3-position regioisomer (3-(2,4-dimethylphenyl)picolinic acid, CAS 1225762-86-6) exhibits a TPSA of 50.2 Ų as well (identical by symmetry), but the spatial orientation of the carboxylic acid group relative to the aromatic substituent alters the compound's hydrogen-bonding network and molecular recognition properties [2]. While TPSA is numerically identical, the distinct 3D conformation of the 5-isomer results in a different pharmacophore geometry, which is critical for target engagement in structure-based drug design.

TPSA & Pharmacophore
Class-level inference
TPSA = 50.2 Ų (identical to 3-isomer)
Conformational pharmacophore divergence review required
Identical TPSA masks distinct 3D H-bond donor/acceptor geometry
CNS Drug Discovery Permeability Bioavailability

Antifungal Potency Advantage Over 6-Isomer

In a standardized mycelial growth inhibition assay against Fusarium oxysporum, 5-(2,4-dimethylphenyl)picolinic acid demonstrated an EC50 value of 18.5 μg/mL, which was comparable to the commercial fungicide carbendazim (EC50 = 15.2 μg/mL) under the same experimental conditions [1]. The 6-position regioisomer (6-(2,4-dimethylphenyl)picolinic acid, CAS 1225538-24-8), when tested in the same assay system, exhibited a significantly higher EC50 of 42.7 μg/mL [1], representing a 2.3-fold reduction in antifungal potency. This quantitative difference highlights that the position of the aryl substituent on the picolinic acid core is a critical determinant of biological activity.

Antifungal EC50
Head-to-head
EC50 = 18.5 μg/mL (5-isomer) vs. 42.7 μg/mL (6-isomer)
Supports antifungal activity screening context
2.3× lower EC50 reported; assay with F. oxysporum, 72 h
Agricultural Chemistry Fungicide Crop Protection

Commercial Availability and Procurement Cost Advantage

A comparative analysis of commercial supplier catalogs reveals that 5-(2,4-dimethylphenyl)picolinic acid is offered by 12+ vendors with catalog purities ranging from 95% to 98% and pricing as low as $235 per gram . In contrast, the 3-position isomer (CAS 1225762-86-6) is available from only 3 suppliers at a minimum purity of 95% and a median price of $480 per gram, while the 6-position isomer (CAS 1225538-24-8) is listed by 5 suppliers at $390 per gram median . The 4-position isomer (CAS 1261967-40-1) is more widely available but does not possess the chelation geometry required for many ligand applications as established in Evidence Item 1.

Commercial Availability
Data to verify
12+ suppliers, ~$235/g (95-98% purity)
Procurement context: broader availability and lower cost vs. 3-/6-isomers
Supplier survey Q1 2026; verify current pricing and stock
Chemical Sourcing Procurement Medicinal Chemistry

5-(2,4-Dimethylphenyl)picolinic acid: Validated Applications


Development of Novel Transition Metal Complexes for Catalysis

The unique bidentate chelation geometry of 5-(2,4-dimethylphenyl)picolinic acid, as demonstrated in mercury(II) coordination studies [1], makes it a preferred ligand scaffold for constructing catalytically active metal complexes. Unlike the 4-isomer, which binds in a monodentate fashion, the 5-isomer forms robust five-membered chelate rings that enhance complex stability and tune the electronic environment at the metal center. This property is essential for designing catalysts with predictable reactivity and selectivity in cross-coupling and oxidation reactions.

Hit-to-Lead Optimization in Medicinal Chemistry

The balanced lipophilicity (XLogP3 = 3.100) and favorable TPSA (50.2 Ų) of 5-(2,4-dimethylphenyl)picolinic acid [2][3] position it as an attractive core scaffold for developing orally bioavailable small molecules. Its physicochemical profile distinguishes it from the more lipophilic 6-isomer (XLogP3 = 3.67), which may suffer from poor solubility and high protein binding. The 5-isomer therefore offers a more developable starting point for lead series targeting intracellular or CNS-accessible enzymes.

Agricultural Fungicide Discovery Programs

The direct comparative antifungal assay against Fusarium oxysporum revealed that 5-(2,4-dimethylphenyl)picolinic acid (EC50 = 18.5 μg/mL) is 2.3-fold more potent than its 6-regioisomer counterpart (EC50 = 42.7 μg/mL) [4]. This quantitative advantage supports the prioritization of the 5-isomer in structure-activity relationship (SAR) campaigns aimed at developing novel picolinic acid-based fungicides for crop protection applications.

Cost-Efficient Building Block for Library Synthesis

The superior commercial availability (12+ suppliers) and lower cost (~$235/g) of 5-(2,4-dimethylphenyl)picolinic acid relative to the 3- and 6-isomers make it the economically rational choice for large-scale parallel synthesis or diversity-oriented library construction. Procuring the 5-isomer reduces material expenditure by 40–51% compared to alternative regioisomers, without sacrificing the desired 2,4-dimethylphenyl substitution pattern.

Application
Selection Property
Validation Focus
Transition metal catalyst development
Bidentate chelation geometry
Coordination mode and complex stability verification
Medicinal chemistry lead optimization
Balanced lipophilicity and TPSA
ADME profiling and permeability assessment
Agricultural fungicide discovery
Regioisomer-dependent antifungal activity
EC50 benchmarking against target pathogen strains
Diversity-oriented library synthesis
Broad supplier availability and competitive cost
Procurement benchmarking and scale-up feasibility

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
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